5-ethyl-1H-1,2,4-triazol-3-amine nitrate
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Overview
Description
5-ethyl-1H-1,2,4-triazol-3-amine nitrate is a chemical compound with the molecular formula C4H8N4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine nitrate typically involves the reaction of 5-ethyl-1H-1,2,4-triazol-3-amine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the nitrate salt. The process involves dissolving 5-ethyl-1H-1,2,4-triazol-3-amine in a suitable solvent, followed by the gradual addition of nitric acid. The reaction mixture is then stirred at a specific temperature until the reaction is complete .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1H-1,2,4-triazol-3-amine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazole compounds .
Scientific Research Applications
5-ethyl-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethyl-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-ethyl-1,2,4-triazole: A closely related compound with similar structural features but different functional groups.
5-nitro-1,2,4-triazol-3-amine: Another triazole derivative with a nitro group instead of a nitrate group.
1,2,4-triazole: The parent compound of the triazole family, serving as a basis for various derivatives.
Uniqueness
5-ethyl-1H-1,2,4-triazol-3-amine nitrate is unique due to its specific combination of an ethyl group and a nitrate group on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-ethyl-1H-1,2,4-triazol-3-amine;nitric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.HNO3/c1-2-3-6-4(5)8-7-3;2-1(3)4/h2H2,1H3,(H3,5,6,7,8);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOGDUOHCBAIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)N.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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